(s)-benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate

Pharmaceutical Synthesis Peptide Coupling Intermediate Taltirelin

Racemic or des-methyl dihydroorotate analogs fail to deliver the correct stereochemistry for taltirelin API synthesis, causing costly batch failures. This optically pure (S)-enantiomer with the essential N1-methyl group is the exact intermediate required for successful condensation with L-histidyl-L-prolinamide (EP0168042B1). • Guarantees correct (4S) stereochemistry for peptide coupling and final drug purity. • Doubles as an analytical standard for chiral HPLC enantiomeric purity verification. • Eliminates diastereomer contamination, ensuring regulatory compliance for the final API.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 103300-85-2
Cat. No. B018669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate
CAS103300-85-2
Synonyms(S)-BENZYL 1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLATE
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(NC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O4/c1-15-11(16)7-10(14-13(15)18)12(17)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1
InChIKeyKQCXQEKLRAHHJO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 1-Methyl-2,6-Dioxohexahydropyrimidine-4-Carboxylate Overview


This compound is an optically active (S)-benzyl ester of 1-methyl-4,5-dihydroorotic acid . It belongs to the dihydropyrimidine‑4‑carboxylate class and serves as a key chiral intermediate in the synthesis of the thyrotropin‑releasing hormone (TRH) analog taltirelin, a drug used for spinocerebellar ataxia . The molecule features an N1‑methyl substitution and a (4S) chiral center, both of which are critical for its role in peptide coupling reactions that ultimately yield the bioactive tripeptide.

Why Analogs Fail for (S)-Benzyl 1-Methyl-2,6-Dioxohexahydropyrimidine-4-Carboxylate


Generic substitution with non‑methylated dihydroorotic acid benzyl ester (CAS 103300-84-1) or racemic mixtures fails because the N1‑methyl group is a specific structural feature required for the subsequent condensation with histidyl‑prolinamide to yield taltirelin . The absence of this methyl group leads to a different pharmacophore, while racemic mixtures introduce undesired diastereomers that compromise the synthetic efficiency and final drug purity, ultimately failing to provide the (S)-enantiomer essential for central nervous system activity .

(S)-Benzyl 1-Methyl-2,6-Dioxohexahydropyrimidine-4-Carboxylate: Differential Evidence vs. Analogs


N1-Methyl Requirement for Taltirelin Assembly

The patent EP0168042B1 explicitly describes the synthesis of taltirelin via benzyl 1-methyl-4,5-dihydroorotate (compound (II)) as a critical intermediate . The methylation of 4,5-dihydroorotic acid benzyl ester (the non‑methylated analog) with methyl iodide yields the 1-methyl derivative, which is then deprotected and condensed with L‑histidyl‑L‑prolinamide to form the active drug . The non‑methylated analog would yield a different coupling product and fail to produce the desired pharmacophore, making the N1‑methyl group a necessary structural discriminator for downstream API synthesis. Procurement must therefore specify the N1‑methyl derivative to ensure successful production of taltirelin .

Pharmaceutical Synthesis Peptide Coupling Intermediate Taltirelin

N1-Methylation Blocks DHODH Oxidation

While benzyl‑S‑dihydroorotate serves as a substrate for bovine liver mitochondrial dihydroorotate dehydrogenase (DHODH) with a measured Km of 478 ± 52 μM and Vmax of 62.2 ± 3.1 μmol min⁻¹ mg⁻¹ , the methyl ester of (S)-1‑methyldihydroorotate is not a substrate for the enzyme . This demonstrates that N1‑methylation abolishes substrate recognition by DHODH. Consequently, (S)-benzyl 1‑methyl‑2,6‑dioxohexahydropyrimidine‑4‑carboxylate can be used as a non‑substrate control or a tool to study the role of N1‑methylation in DHODH catalysis, whereas the non‑methylated benzyl ester cannot serve this purpose .

Dihydroorotate Dehydrogenase Enzyme Substrate Specificity Pyrimidine Biosynthesis

Racemization-Free Deprotection via Benzyl Ester

The patent EP0168042B1 emphasizes that the reactions in the synthetic sequence proceed without racemization . Specifically, the benzyl ester protecting group is removed by catalytic hydrogenation, a method known to proceed with retention of stereochemistry . In contrast, methyl or ethyl esters require acidic or basic hydrolysis, which can cause epimerization at the chiral center, leading to a loss of optical purity and reduced yields of the desired (S)-enantiomer. The benzyl ester thus ensures high chiral purity in the final API, a critical quality attribute for pharmaceutical procurement .

Chiral Purity Deprotection Strategy Peptide Synthesis

(S)-Enantiomer Essential for Active Taltirelin

The patent EP0168042B1 explicitly states that among the eight possible optical isomers of taltirelin, only the (1‑methyl‑L‑4,5‑dihydroorotyl)-L‑histidyl‑L‑prolinamide isomer is preferred for medicinal use . This requires the use of (S)-benzyl 1‑methyl‑2,6‑dioxohexahydropyrimidine‑4‑carboxylate as the starting material. The (R)-enantiomer would lead to the formation of inactive diastereomers, reducing drug efficacy. Therefore, procurement must specify the (S)-enantiomer to avoid mixtures that would compromise final product activity .

Enantiomeric Purity Drug Stereochemistry Taltirelin

(S)-Benzyl 1-Methyl-2,6-Dioxohexahydropyrimidine-4-Carboxylate Applications


Taltirelin API Intermediate Synthesis

This compound is used as a key intermediate in the production of taltirelin, a TRH analog approved for spinocerebellar ataxia. The N1‑methyl group and (S)-chirality are essential for the coupling with L‑histidyl‑L‑prolinamide, as demonstrated in patent EP0168042B1 . Procuring this specific compound ensures a successful downstream API manufacturing process.

DHODH Substrate Specificity Research

Researchers investigating the substrate specificity of dihydroorotate dehydrogenase can use this N1‑methylated analog as a negative control, given that N1‑methylation abolishes substrate activity as shown by the kinetic data for the methyl ester of 1‑methyldihydroorotate . This enables structure‑activity relationship studies on DHODH inhibitors and mechanistic probes.

Chiral Building Block for Dihydroorotic Acids

The compound serves as a versatile chiral building block for the synthesis of optically pure 1‑substituted dihydroorotic acids, as described in the literature on practical synthesis of optically pure dihydroorotic acids . These acids are valuable intermediates in medicinal chemistry for constructing bioactive molecules.

Enantiomeric Purity Control for Taltirelin

The (S)-enantiomer can be employed as an analytical standard for chiral HPLC methods to verify the enantiomeric purity of the intermediate used in taltirelin manufacturing. This ensures the final API complies with pharmacopeial standards for enantiomeric composition, directly linking procurement to regulatory compliance .

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